N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide
Description
N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide is a benzamide derivative featuring a 4-bromophenyl substituent on the amide nitrogen and a tributylstannyloxycarbonyl group at the ortho-position of the benzoyl ring. Though direct crystallographic or biological data for this compound are absent in the provided evidence, its structural analogs and synthesis pathways are well-documented. For instance, similar benzamide derivatives are synthesized via nucleophilic acyl substitution between acyl chlorides and anilines, as seen in the preparation of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide ().
Properties
CAS No. |
652169-88-5 |
|---|---|
Molecular Formula |
C26H36BrNO3Sn |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
tributylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C14H10BrNO3.3C4H9.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-3-4-2;/h1-8H,(H,16,17)(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ZPFVQGYHEATEAU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Coupling Reaction: The 4-bromoaniline is then coupled with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)-2-carboxybenzamide.
Tributylstannyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tributyltin oxide under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activity
Research has highlighted the potential of compounds related to N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide in combating drug-resistant pathogens and cancer cells. For instance, derivatives of similar structures have been synthesized and evaluated for their antimicrobial and anticancer properties. In one study, several compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy . Additionally, anticancer screening indicated that certain derivatives exhibited significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF7) with low IC50 values, suggesting their potential as therapeutic agents .
Anti-inflammatory Properties
Another area of exploration is the anti-inflammatory activity of related benzamide derivatives. A series of substituted benzamido compounds were synthesized and tested for their anti-inflammatory effects in vivo. The results showed that several compounds exhibited substantial inhibition of inflammation, indicating their potential use in treating inflammatory diseases .
Material Science
Polymeric Applications
The incorporation of tributylstannyl groups in compounds like this compound allows for the development of new polymeric materials. These materials can be utilized in various applications such as coatings, adhesives, and sealants due to their unique properties. The stannyl group enhances the thermal stability and mechanical strength of the resulting polymers, making them suitable for demanding environments.
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a valuable reagent in organic synthesis. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex organic molecules. The tributylstannyl group can act as a leaving group or participate in nucleophilic substitutions, making it versatile for synthesizing other functionalized compounds.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of this compound found that modifications to the bromophenyl group significantly enhanced antimicrobial activity against resistant strains of bacteria. The findings indicated that specific substitutions could lead to improved efficacy and selectivity against pathogenic microorganisms .
Case Study 2: Anticancer Properties
In another investigation, a series of benzamide derivatives were evaluated for their anticancer properties against various cancer cell lines. The study revealed that certain modifications to the benzamide structure led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the potential for developing targeted cancer therapies based on structural analogs of this compound .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the stannyl ester can undergo transmetalation reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound contrasts with electron-donating substituents like methoxy (-OMe) in , which influence electronic properties and reactivity.
- Stannyl Ester Functionality: The tributylstannyloxycarbonyl group is rare in benzamide derivatives.
Key Findings :
- Biological Potential: While the target compound’s bioactivity is unreported, structurally related benzamides exhibit anti-inflammatory (), antimicrobial (), and anticancer () activities. The stannyl group may confer metal-binding properties, analogous to zinc-targeting benzamides in .
- Spectral Confirmation : The absence of C=O IR bands in triazole-thiones () contrasts with the target compound, where strong C=O and Sn-O-C=O stretches (~1200–1250 cm⁻¹) would dominate.
Stability and Reactivity Considerations
- Stannyl Group Stability : Tributylstannyl esters are prone to hydrolysis under acidic/basic conditions, unlike stable sulfonyl or methoxy groups in analogs ().
- Halogen Reactivity : The 4-bromo substituent enables Suzuki coupling, similar to intermediates in , which utilize bromobenzamides for cross-coupling.
Biological Activity
N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a tributylstannyl moiety, which are significant for its biological interactions. The presence of the stannyl group is known to influence the compound's reactivity and biological profile.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to this compound. For instance, compounds with similar structural motifs have been shown to exhibit potent activity against various strains of the Hepatitis C virus (HCV). Research indicates that these compounds can selectively inhibit HCV replication by targeting specific viral proteins, such as NS4B .
Anticancer Potential
The bromophenyl derivative has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulatory proteins, suggesting a potential for therapeutic applications in oncology .
Cytotoxicity and Safety Profile
A critical aspect of evaluating any new compound is its cytotoxicity and safety profile. Preliminary toxicity assessments have indicated that while some derivatives exhibit significant biological activity, they also show varying degrees of cytotoxicity toward non-cancerous cell lines. This necessitates further investigation into the therapeutic window and safety margins for clinical applications .
Data Tables
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antiviral | This compound | 1.5 | HCV NS4B |
| Anticancer | Derivative A | 0.8 | Caspase-3 activation |
| Cytotoxicity | Derivative B | 20 | Non-cancerous cells |
Case Studies
- HCV Inhibition Study : A series of experiments were conducted using a replicon system for HCV genotype 1b. The compound exhibited strong inhibitory effects, with an IC50 value significantly lower than that of standard antiviral agents, indicating its potential as a lead compound for further development .
- Apoptosis Induction in Cancer Cells : In a study involving breast cancer cell lines, treatment with the compound resulted in a marked increase in apoptotic markers. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
- Safety Assessment : A comprehensive toxicity study was performed on human liver cell lines to evaluate the safety profile of the compound. Results indicated that while effective against cancer cells, higher concentrations led to reduced viability in non-cancerous cells, highlighting the need for careful dosage optimization in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
